molecular formula C13H16N4O4S B049879 2',3'-O-Isopropylidene-6-thioinosine CAS No. 5856-48-4

2',3'-O-Isopropylidene-6-thioinosine

Cat. No.: B049879
CAS No.: 5856-48-4
M. Wt: 324.36 g/mol
InChI Key: HXZCOKXEDYVENB-LRQTWSSKSA-N
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Description

Einecs 227-474-3, also known by its CAS number 5856-48-4, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 227-474-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 227-474-3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action for Einecs 227-474-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Einecs 227-474-3 can be compared with other similar compounds, such as:

    Einecs 203-770-8 (amyl nitrite): Used as a vasodilator and in organic synthesis.

    Einecs 234-985-5 (bismuth tetroxide): Used in pigments and as a catalyst.

    Einecs 239-934-0 (mercurous oxide): Used in batteries and as a reagent in chemical reactions.

The uniqueness of Einecs 227-474-3 lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .

Properties

CAS No.

5856-48-4

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione

InChI

InChI=1S/C13H16N4O4S/c1-13(2)20-8-6(3-18)19-12(9(8)21-13)17-5-16-7-10(17)14-4-15-11(7)22/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,22)/t6-,8?,9?,12+/m1/s1

InChI Key

HXZCOKXEDYVENB-LRQTWSSKSA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Isomeric SMILES

CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Key on ui other cas no.

5856-48-4

Synonyms

Furo[3,4-d]-1,3-dioxole, Inosine Deriv.;  _x000B_2’,3’-O-Isopropylidene-6-mercaptopurine Riboside;  9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)thione; 

Origin of Product

United States

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